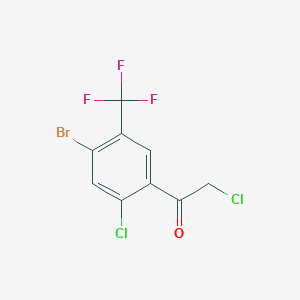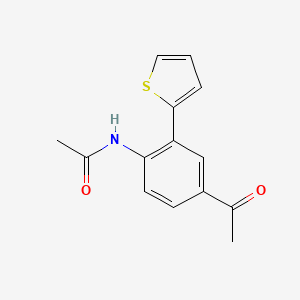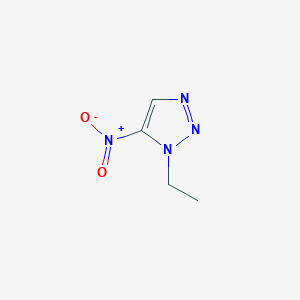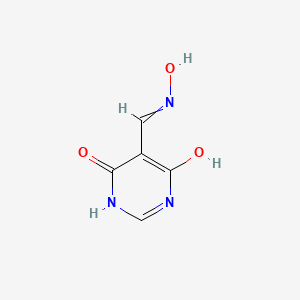
4'-Bromo-2'-chloro-5'-(trifluoromethyl)phenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride typically involves multiple steps, starting with the appropriate substituted benzene derivatives. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenacyl group can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups can enhance its reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromobenzotrifluoride
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H4BrCl2F3O |
|---|---|
Molekulargewicht |
335.93 g/mol |
IUPAC-Name |
1-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-6-2-7(12)4(8(16)3-11)1-5(6)9(13,14)15/h1-2H,3H2 |
InChI-Schlüssel |
UWMKKYNJKHEUDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)

![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)


![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)



